2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety and a bromophenyl group
Preparation Methods
The synthesis of 2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps One common synthetic route starts with the preparation of the piperidine derivative, which is then coupled with the bromophenyl groupReaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Chemical Reactions Analysis
2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases mediated by specific receptors.
Mechanism of Action
The mechanism of action of 2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine can be compared to other similar compounds, such as:
- 2-[[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine
- 2-[[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine
- 2-[[1-[(2-Iodophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine
These compounds share a similar core structure but differ in the halogen substituent on the phenyl ring. The differences in the halogen atoms can lead to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c18-16-5-2-1-4-15(16)12-21-10-6-14(7-11-21)13-22-17-19-8-3-9-20-17/h1-5,8-9,14H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBPHWGLARCGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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